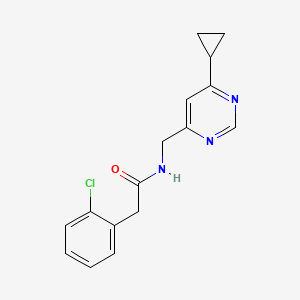
2-(2-chlorophenyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)acetamide, also known as CCMI, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It has been the subject of extensive research due to its potential applications in the fields of medicine and sports.
Scientific Research Applications
Spectroscopic Characterization and Stability Analysis
Research on molecules structurally related to 2-(2-chlorophenyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)acetamide has focused on understanding their vibrational spectroscopic signatures and stability. For instance, vibrational spectroscopic techniques, including Raman and Fourier transform infrared spectroscopy, have been employed to characterize the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide. This characterization involves comparing results from ab initio calculations using density functional theory, which allows for the exploration of geometric equilibrium, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers. Such studies reveal the stereo-electronic interactions that lead to molecular stability, confirmed through natural bond orbital analysis and substantiated by vibrational spectral analysis (Mary, Pradhan, & James, 2022).
Role in Antiviral Research
The therapeutic potential of compounds structurally similar to this compound against viral diseases has been a subject of investigation. For example, a novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro, which translated into a decrease in viral load and an increase in survival rates in mouse models of Japanese encephalitis. This indicates the compound's potential for therapeutic applications in treating viral infections (Ghosh et al., 2008).
Synthesis and Process Research
The synthesis of pyrimidine derivatives, which are important intermediates for synthetic drugs, has been extensively studied. For instance, 4,6-dichloro-2-methylpyrimidine, an important intermediate of the synthetic anticancer drug dasatinib, has been synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination processes. Optimizing the synthesis conditions for such compounds is crucial for the development of efficient and scalable production methods for pharmaceutical intermediates (Lei-ming, 2012).
Exploration of Pharmacokinetic Properties
The pharmacokinetic properties of molecules structurally related to this compound have been explored through various studies. These properties include adsorption, distribution, metabolism, excretion, and toxicity, which are investigated to understand how these compounds interact with biological systems and their potential as therapeutic agents. Such studies are crucial for advancing drug discovery and development processes (Mary et al., 2022).
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-14-4-2-1-3-12(14)7-16(21)18-9-13-8-15(11-5-6-11)20-10-19-13/h1-4,8,10-11H,5-7,9H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYYKASALZHTQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2377718.png)

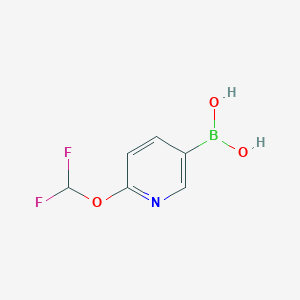

![2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2377723.png)
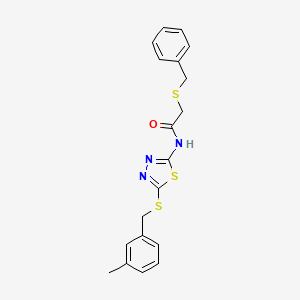
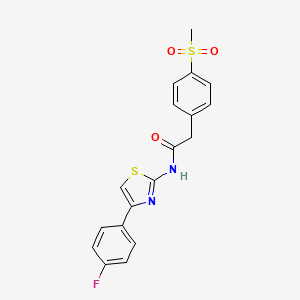
![4-(4-fluorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2377726.png)
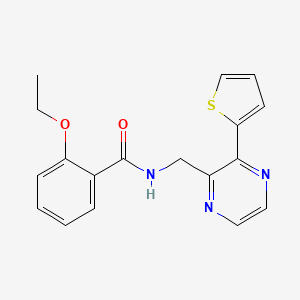

![4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2377731.png)
![5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377734.png)

